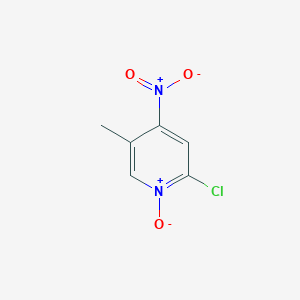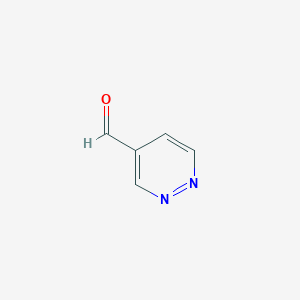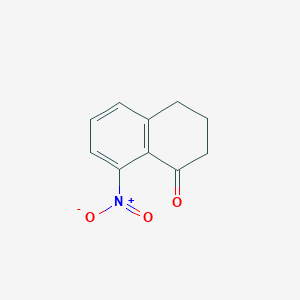
2-氧代-1,2-二氢喹啉-6-羧酸
描述
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学研究应用
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
作用机制
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid: interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and learning and memory processes . The increased acetylcholine levels due to AChE inhibition can enhance these processes .
Result of Action
The molecular and cellular effects of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid ’s action primarily involve the enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This can lead to improved cognitive function and memory, making this compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
生化分析
Biochemical Properties
The biochemical properties of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid may have inhibitory effects on the acetylcholinesterase enzyme
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acylation of anthranilic acid derivatives followed by cyclization. For example, methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be prepared by acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid often involve large-scale synthesis using similar cyclization reactions. The key intermediates are typically prepared through oxidation reactions, such as the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium .
化学反应分析
Types of Reactions
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver nitrate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit similar chemical properties.
2-Hydroxyquinoline: Another quinoline derivative with similar reactivity and applications.
Uniqueness
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
2-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGJLQZSCUPAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537463 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70639-78-0 | |
| Record name | 6-Carboxycarbostyril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)





